(2-Chloro-3-phenylpropyl)benzene

Description

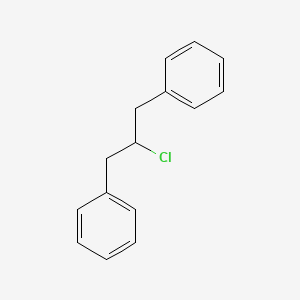

(2-Chloro-3-phenylpropyl)benzene is a chloroalkyl-substituted aromatic compound with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol (CAS: 104-52-9) . Structurally, it consists of a benzene ring attached to a propyl chain, where the chlorine atom is positioned at the second carbon (β-carbon) of the chain, and a phenyl group is attached at the third carbon (γ-carbon). This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chlorine substituent and aromatic stability.

Properties

CAS No. |

50434-32-7 |

|---|---|

Molecular Formula |

C15H15Cl |

Molecular Weight |

230.73 g/mol |

IUPAC Name |

(2-chloro-3-phenylpropyl)benzene |

InChI |

InChI=1S/C15H15Cl/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |

InChI Key |

KEOJVWHABMUXJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method for synthesizing (2-Chloro-3-phenylpropyl)benzene involves the Friedel-Crafts alkylation of benzene with 2-chloro-3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 2-chloro-3-phenylpropyl chloride, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the Friedel-Crafts alkylation process due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (2-Chloro-3-phenylpropyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.

Major Products:

Phenylpropanol: Formed through nucleophilic substitution with hydroxide ions.

Phenylpropanone: Formed through oxidation reactions.

Scientific Research Applications

Chemistry: (2-Chloro-3-phenylpropyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of (2-Chloro-3-phenylpropyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack . This results in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. (3-Chloropropyl)benzene

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 154.64 g/mol

- CAS : 104-52-9

- Structure : Benzene ring attached to a 3-chloropropyl chain.

- Key Differences : The chlorine is located at the terminal (γ) carbon of the propyl chain instead of the β-carbon. This positional isomerism affects reactivity. For instance, the terminal chlorine in (3-chloropropyl)benzene may undergo nucleophilic substitution more readily than the β-chlorine in (2-chloro-3-phenylpropyl)benzene due to steric hindrance differences.

2.2. 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

- Molecular Formula : C₁₀H₁₀BrF₃

- Molecular Weight : 273.09 g/mol

- CAS : 768-49-0

- Structure : Benzene with a 3-bromopropyl chain and a trifluoromethyl (-CF₃) group.

- Key Differences :

- The bromine substituent increases molecular weight and polarizability compared to chlorine.

- The electron-withdrawing -CF₃ group reduces electron density on the aromatic ring, altering its reactivity in electrophilic substitution reactions.

- Higher boiling point (due to increased molecular weight) and lower solubility in polar solvents compared to chlorine analogs.

2.3. (3-Chloro-1-methoxypropyl)benzene

- Molecular Formula : C₁₀H₁₃ClO

- Molecular Weight : 184.66 g/mol

- CAS : NSC 66267

- Structure : Propyl chain with a chlorine at the γ-carbon and a methoxy (-OCH₃) group at the α-carbon.

- Key Differences :

- The methoxy group is electron-donating, increasing the ring’s electron density and directing electrophilic substitution to the ortho/para positions.

- Enhanced solubility in polar solvents due to the methoxy group.

2.4. (3-Chlorobenzyl)cyclopropylamine

- Molecular Formula : C₁₀H₁₂ClN

- Molecular Weight : 181.66 g/mol

- CAS : 51586-21-1

- Structure : Chlorobenzyl group attached to a cyclopropylamine moiety.

- The rigid cyclopropane ring may influence conformational stability and biological activity.

Data Tables

Research Findings and Mechanistic Insights

- Reactivity of Chlorine Substituents : The position of chlorine (β vs. γ) significantly impacts reactivity. Terminal (γ) chlorine in (3-chloropropyl)benzene undergoes nucleophilic substitution more readily than β-chlorine due to reduced steric hindrance .

- Electron-Withdrawing vs. Donating Groups :

- Role of Secondary Electrons : Studies on benzene films (–10) suggest that electron-stimulated desorption (ESD) mechanisms, such as dissociative electron attachment (DEA) and dipolar dissociation (DD), are influenced by substituents. Chlorine’s electronegativity may enhance DEA pathways in chloropropyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.